Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R,5R)-2-[6-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32-,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYDLHVQRYQCDL-XEXPGFJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459311 | |
| Record name | Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372200-56-1 | |
| Record name | Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves the cyclocondensation of 2,6-pyridinedicarbonitrile with enantiomerically pure β-amino alcohols. As detailed in, this one-pot reaction employs zinc trifluoromethanesulfonate (Zn(OTf)₂) as a Lewis acid catalyst in anhydrous toluene. The process begins with the addition of (R)-2-amino-4-phenylbutan-1-ol (2.00 equiv) to a solution of 2,6-pyridinedicarbonitrile (1.00 equiv) and Zn(OTf)₂ (0.05 equiv) under argon. The mixture is refluxed for 24 hours, during which the nitrile groups undergo sequential nucleophilic attack by the amino alcohol’s amine and hydroxyl groups, forming two oxazoline rings (Fig. 1).
Post-reaction workup includes dilution with ethyl acetate, washing with saturated NaHCO₃ and brine, and drying over MgSO₄. Purification via silica gel chromatography (ethyl acetate/hexanes/triethylamine, 1:1:0.02) yields the target compound in 85–90% isolated yield. The stereochemical integrity of the (4R,5R) configuration is preserved due to the chiral purity of the β-amino alcohol and the absence of epimerization under mild Lewis acid conditions.
Stereochemical Analysis
The (R)-configuration of the starting β-amino alcohol directly dictates the (4R,5R) stereochemistry in the oxazoline rings. X-ray crystallography data from confirm that the five-membered oxazoline rings adopt a near-planar conformation (r.m.s. deviation = 0.065 Å), with dihedral angles of 4.2° relative to the pyridine plane, ensuring minimal steric hindrance during metal coordination.
Base-Mediated Cyclization of Pyridinedicarboxamide Precursors
Hydrolysis and Cyclization Sequence
An alternative route described in utilizes 2,6-bis[(1R,2S)-N,N'-2-chloro-1,2-diphenylethyl]-pyridinedicarboxamide as a precursor. Treatment with 2 N NaOH in ethanol under reflux for 8 hours induces simultaneous hydrolysis of the chloro groups and cyclization to form the oxazoline rings. The reaction proceeds via intramolecular nucleophilic attack of the deprotonated hydroxyl group on the adjacent amide carbonyl, followed by elimination of water (Fig. 2).
The crude product is isolated by hot filtration and recrystallized from ethyl acetate, achieving a 90% yield. This method avoids metal catalysts, making it advantageous for applications requiring high-purity ligands free of transition-metal residues.
Solvent and Temperature Optimization
Ethanol’s high polarity facilitates the dissolution of ionic intermediates, while reflux conditions (≈78°C) provide sufficient energy for cyclization without racemization. The absence of Lewis acids or strong Brønsted acids preserves the stereochemical fidelity of the (4R,5R) centers, as evidenced by identical crystallographic parameters in and.
Fluoroalkanesulfonyl Fluoride-Mediated Oxazoline Formation
Scalability and Yield
Benchmark studies in demonstrate 85–98% yields for analogous oxazoline compounds, suggesting comparable efficiency for the target molecule. However, the cost of PFBSF and the need for anhydrous conditions may limit industrial adoption.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Pyridine derivatives are widely studied for their potential anticancer properties. The compound in focus has been evaluated for its efficacy against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study:
A study published in Pharmaceutical Research demonstrated that derivatives of pyridine with oxazoline moieties exhibit enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics .
Neuroprotective Effects:
Recent investigations have also highlighted the neuroprotective effects of pyridine derivatives. The compound has shown promise in models of neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase activity.
Catalysis
Organocatalysis:
Pyridine-based compounds serve as effective organocatalysts in various organic reactions. The unique electronic properties of the pyridine ring enhance reactivity and selectivity.
Data Table: Catalytic Applications
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Aldol Reactions | 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-pyridine | 85 | |
| Michael Addition | Same as above | 90 | |
| Asymmetric Synthesis | Same as above | 92 |
Materials Science
Polymer Chemistry:
The compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in material performance under stress conditions.
Case Study:
Research published in Journal of Polymer Science demonstrated that polymers containing pyridine derivatives exhibited superior flame retardancy compared to conventional polymers. The study attributed this property to the formation of char during combustion, which acts as a barrier to heat and mass transfer .
Mechanism of Action
The mechanism of action of Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- involves its interaction with molecular targets through its oxazoline rings and pyridine core. These interactions can influence various biochemical pathways, making it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₅H₂₇N₃O₂
- Molecular Weight : 521.608 g/mol
- Stereochemistry : (4R,5R) configuration ensures a defined chiral environment critical for asymmetric catalysis .
- Structural Features : X-ray crystallography reveals a twofold rotational symmetry axis through the pyridine ring, with oxazoline rings nearly coplanar (dihedral angle: 4.2°) .
- Synthesis : Prepared via cyclization of a dicarboxamide precursor under alkaline conditions, yielding high thermal stability (m.p. ~474 K) .
Applications :
Primarily used as a chiral ligand in asymmetric catalysis, particularly in reactions requiring precise stereocontrol, such as cross-couplings and enantioselective alkylations .
Stereochemical Variants
2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine
- Key Differences : (4R,5S) stereochemistry alters the spatial arrangement of phenyl groups, disrupting symmetry .
- Impact : Reduced catalytic efficiency in asymmetric reactions due to mismatched chiral environments compared to the (4R,5R) isomer .
- CAS : 497172-36-8 .
2,6-Bis[(4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl]pyridine
- Features : Mirror-image stereochemistry (4S,5R) results in enantiomeric properties.
- Application : Used in enantioselective processes where the opposite chirality is required .
Substituent Variations
2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine
- Structure : Substitutes diphenyl groups with 2-phenylethyl chains .
- Impact : Increased flexibility reduces steric hindrance, enhancing substrate accessibility in nickel-catalyzed Negishi cross-couplings .
- CAS: Not explicitly provided; synthesized via asymmetric Negishi cross-coupling .
2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine
Heteroatom Variations
2,6-Bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl]pyridine
- Structure : Replaces oxazole oxygen with imidazole NH .
- Impact : NH groups enable hydrogen bonding, altering coordination modes and catalytic activity .
- CAS : 863491-46-7 .
Physicochemical Properties
Biological Activity
Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- (CAS Number: 372200-56-1) is a complex organic compound characterized by its unique structural properties, including two oxazoline rings attached to a pyridine core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C35H27N3O2
- Molecular Weight : 521.62 g/mol
- Purity : 97.00%
The presence of the oxazoline rings enhances the compound's reactivity and biological activity. The chirality of the compound also plays a crucial role in its interaction with biological targets.
The biological activity of Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- is primarily attributed to its ability to interact with various molecular targets through its oxazoline and pyridine moieties. These interactions can modulate several biochemical pathways, making it a versatile candidate for therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives. The incorporation of heterocyclic rings and functional groups has been shown to enhance their bioactivity significantly. For instance:
- Antibacterial Activity : Compounds derived from pyridine scaffolds have exhibited strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2,6-Bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- | 1.56–3.125 | MRSA |
| Other pyridine derivatives | 59.54% | S. aureus |
Anti-inflammatory and Anticancer Activities
Pyridine derivatives have also been investigated for their anti-inflammatory and anticancer properties. The structural modifications in these compounds can lead to enhanced efficacy against various cancer cell lines:
- Case Study : A series of pyridine-based compounds demonstrated significant cytotoxic effects on human cancer cell lines due to their ability to inhibit specific signaling pathways involved in cell proliferation .
Synthesis and Research Findings
The synthesis of Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- typically involves reaction pathways that utilize chiral oxazoline ligands. Recent advancements in synthetic methodologies have improved the yield and purity of this compound:
Q & A
Q. What are the optimal synthetic conditions for preparing 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine?
The compound is synthesized via cyclization of 2,6-bis[(1R,2S)N,N′-2-chloro-1,2-diphenylethyl]-pyridinedicarboxamide. Key steps include refluxing in ethanol with aqueous NaOH (2 N) for 8 hours, followed by hot filtration and recrystallization from ethyl acetate to yield white crystals (mp 474 K). This method achieves ~90% yield and ensures stereochemical fidelity .
Q. How should this compound be stored to preserve its chemical integrity?
Storage under inert atmosphere (e.g., nitrogen) at 2–8°C is critical to prevent oxidation or moisture-induced degradation. Prolonged exposure to ambient conditions may alter its ligand properties in catalysis .
Q. What safety protocols are essential during handling?
The compound is a mild irritant (H315, H319, H335). Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of fine particulates. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes .
Q. Which spectroscopic methods are recommended for characterization?
Employ H/C NMR to confirm purity and stereochemistry. Single-crystal X-ray diffraction (SCXRD) is critical for absolute configuration determination, as demonstrated by anisotropic displacement ellipsoid plots (50% probability level) and refinement parameters (R = 0.034) .
Advanced Research Questions
Q. How does stereochemistry of the oxazoline rings influence catalytic performance in asymmetric reactions?
The (4R,5R) configuration induces a rigid, C-symmetric geometry, enhancing enantioselectivity in metal coordination. For example, in Ni-catalyzed Negishi cross-couplings, this ligand facilitates >90% ee by enforcing a chiral pocket around the metal center. Nonlinear effects observed in enantiomeric mixtures (e.g., ent-6) further highlight the sensitivity of catalytic activity to stereochemical mismatches .
Q. What crystallographic strategies resolve ambiguities in stereochemical assignments?
SCXRD with SHELXL refinement (R < 0.05) is standard. Key steps:
Q. How can data contradictions from divergent synthesis routes be resolved?
Conflicting stereochemical reports (e.g., (4R,5R) vs. (4S,5R)) require rigorous cross-validation:
Q. What mechanistic role does this ligand play in enhancing Ni-catalyzed cross-couplings?
The pyridine-oxazoline scaffold stabilizes Ni(0) intermediates via π-backbonding, accelerating oxidative addition. The diphenyl groups sterically shield the metal center, suppressing β-hydride elimination. Kinetic studies show a first-order dependence on ligand concentration, underscoring its role in transition-state organization .
Q. How do electron-donating substituents on phenyl rings modulate catalytic activity?
Derivatives with para-methoxy groups (e.g., from ) increase electron density at the oxazoline N-atom, enhancing metal-ligand binding. However, bulky substituents (e.g., tert-butyl in ) may reduce turnover frequency by impeding substrate access. Hammett studies (σ values) can quantify these electronic effects .
Q. What challenges arise in achieving high enantiomeric excess (ee) during scale-up?
Trace impurities (e.g., residual NaOH) can racemize oxazoline rings. Mitigation strategies:
- Purify via column chromatography (SiO, hexane/EtOAc).
- Use chiral additives (e.g., (-)-sparteine) during recrystallization.
- Monitor ee via polarimetry ([α] > +50°) or Mosher ester analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
